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A 2023 study provides quantitative data on novel benzamide-type cereblon (CRBN) binders, developed to

overcome limitations of traditional immunomodulatory imide drugs (IMiDs) like thalidomide [1].

The research team used a competitive Microscale Thermophoresis (MST) assay to measure binding to the

human CRBN thalidomide-binding domain (hTBD) [1]. In this assay, a fluorescently labeled tracer competes

with test compounds for the binding site; the concentration of a test compound that inhibits 50% of tracer

binding (IC₅₀) and the inhibition constant (Ki) are calculated to quantify binding affinity [1].

The table below summarizes the binding affinity and key physicochemical properties for selected benzamide

derivatives from this study, with pomalidomide and lenalidomide included as reference compounds [1].

Ligand Substituents IC₅₀ (μM) Kᵢ (μM) elog D₇.₄ PPB (%) CHIIAM

Pomalidomide (IMiD reference) 13 ± 2.7 3.3 ± 1.4 0.5 51 -4.0

Lenalidomide (IMiD reference) 19 ± 1.5 6.4 ± 0.8 -0.4 12 -2.6

6a Non-fluorinated lead 127 ± 40 63 ± 21 -0.3 10 6.3

6b Perfluorinated 65 ± 26 30 ± 14 0.9 17 16.7

8d F, H, NH₂, H, H 63 ± 16 29 ± 8.2 -0.7 5 5.2

Key Findings from the Data:
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Affinity vs. IMiDs: The most potent novel benzamide (8d) showed measurable CRBN binding,

though with lower affinity (IC₅₀ 63 μM) compared to established IMiDs like pomalidomide (IC₅₀ 13 μM)
[1].

Impact of Fluorination: Introducing fluorine atoms generally increased binding affinity. The
perfluorinated compound 6b showed approximately two-fold higher affinity than its non-fluorinated

counterpart 6a [1].
Improved Properties: These benzamide derivatives were designed with a locked conformation
that mimics natural degrons. This design leads to enhanced chemical stability and a more favorable
selectivity profile by reducing unwanted degradation of neosubstrates like IKZF1/3 and SALL4, which

is a known issue with IMiDs [1].

Application in PROTAC Technology

The utility of these optimized benzamide ligands was demonstrated by incorporating them into Proteolysis-

Targeting Chimeras (PROTACs). These PROTACs were shown to be potent degraders of target proteins like

BRD4 and HDAC6, in some cases outperforming PROTACs made with traditional CRBN-recruiting ligands

[1]. The core advantage here is the potential for a wider therapeutic window due to reduced off-target

degradation.
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This diagram illustrates the mechanism of a PROTAC degrader. The benzamide ligand (yellow) binds to the

CRBN E3 ubiquitin ligase (green), which simultaneously recruits a Protein of Interest (POI, red). This

proximity allows the ligase to tag the POI with ubiquitin chains (blue), marking it for recognition and

degradation by the proteasome (gray) [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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